![molecular formula C12H12ClNO4 B2927195 3-(6-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid CAS No. 1494634-92-2](/img/structure/B2927195.png)
3-(6-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid
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Description
3-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid, also known as 6-chloroindole-3-acetic acid (CIAA), is a naturally occurring compound belonging to the indole-3-acetic acid family of compounds. It is a metabolite of tryptophan and is found in a number of plants, including maize and soybeans. CIAA is used in scientific research as a plant growth regulator and in the production of pharmaceuticals.
Scientific Research Applications
1. Bioplastic Production and Renewable Resources
3-Hydroxypropanoic acid (3-HP), a chemical structurally similar to the requested compound, is a valuable platform chemical with high demand globally. It can be produced from various renewable resources and is used as a precursor in the industrial production of several chemicals such as acrylic acid and its derivatives. In its polymerized form, it serves in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for bio-production of 3-HP. However, industrial exploitation of these processes is yet to be achieved (Jers et al., 2019).
2. Eco-Sustainable Chemical Processes
Eco-sustainable processes leading to 3-hydroxypropanoic acid, a compound related to the one , highlight the potential of catalytic chemical methods in green chemistry. This approach is significant for the development of environmentally friendly processes in chemical production (Pina et al., 2011).
3. Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques have been developed for derivatives of aminopropanoic acid, which share a similar indole structure with the requested compound. These techniques involve electrophilic attack on enolates derived from chiral oxazolidinones, showcasing the complexity and versatility of synthetic organic chemistry (Arvanitis et al., 1998).
4. Chemical Oxidation and Environmental Applications
The chemical oxidation of related hydroxypropanoic acids has been studied, providing insights into their potential environmental applications, such as in the degradation of pollutants. Understanding these reactions is crucial for developing efficient and sustainable methods for environmental remediation (Wu et al., 2015).
5. Bioconversion in Cell Factories
Bioconversion of glycerol to 3-Hydroxypropanoic acid in genetically engineered Bacillus subtilis has been investigated. This research offers insights into microbial platforms for converting renewable sources into valuable chemicals, which can be applied to similar compounds (Kalantari et al., 2017).
properties
IUPAC Name |
3-(6-chloro-2-oxo-3H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-12(18,11(16)17)6-14-9-5-8(13)3-2-7(9)4-10(14)15/h2-3,5,18H,4,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMYRPUXPOYCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)CC2=C1C=C(C=C2)Cl)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid |
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